molecular formula C11H16ClN3OS B7898062 [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol

Cat. No.: B7898062
M. Wt: 273.78 g/mol
InChI Key: YOYPKOFKAGWUCL-UHFFFAOYSA-N
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Description

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol (CAS: 1261234-82-5) is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 6 and a methylsulfanyl (SCH₃) group at position 2. A piperidine ring is attached to position 4 of the pyrimidine, with a hydroxymethyl (-CH₂OH) group at the 3-position of the piperidine . This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The molecular weight is 273.78 g/mol, and its synthesis typically involves nucleophilic substitution and cyclization reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS/c1-17-11-13-9(12)5-10(14-11)15-4-2-3-8(6-15)7-16/h5,8,16H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYPKOFKAGWUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Intermediate Synthesis

The synthesis begins with 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP, 1 ), a versatile intermediate for constructing pyrimidine derivatives. DCSMP is commercially available or synthesized via chlorination of 2-methylsulfanyl-4,6-dihydroxypyrimidine using phosphorus oxychloride.

Lithiation-Mediated Functionalization

Directed Ortho-Metalation

Directed lithiation at the pyrimidine C5 position enables selective functionalization. Lithium diisopropylamide (LDA) generates a 5-lithio intermediate, which reacts with electrophiles such as sulfur or alkyl halides. While this method primarily targets C5 substitution, it can be adapted for C4 functionalization by altering reaction conditions.

Sequential Substitution Strategy

A two-step approach involves:

  • C4 Chlorine Replacement : DCSMP reacts with piperidin-3-yl-methanol under Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C.

  • C6 Chlorine Retention : The 6-chloro group remains intact for downstream modifications.

Key Data

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Yield: 68%

Coupling Reactions with Preformed Piperidine Methanol Derivatives

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-chloro-6-iodo-2-methylsulfanylpyrimidine and piperidin-3-yl-methanol derivatives achieves high regioselectivity. Optimized conditions use Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Reaction Parameters

  • Pd(OAc)₂: 5 mol%

  • Xantphos: 10 mol%

  • Yield: 72%

Suzuki-Miyaura Cross-Coupling

Post-Synthetic Modifications

Hydroxyl Group Deprotection

If the piperidine methanol hydroxyl is protected (e.g., as a TBDMS ether), deprotection uses tetrabutylammonium fluoride (TBAF) in THF at 0°C.

Procedure

  • Protected intermediate (1.0 equiv) is dissolved in THF.

  • TBAF (1.1 equiv) is added dropwise at 0°C.

  • The mixture is stirred for 2 hours and purified via flash chromatography.

Yield : 85–90%.

Sulfur Oxidation Control

The methylsulfanyl group (-SMe) is prone to oxidation. To prevent sulfoxide formation, reactions are conducted under inert atmospheres (N₂/Ar) with rigorous drying of solvents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.57 (s, 3H, SMe), 3.41–3.51 (m, 2H, piperidine CH₂), 5.79 (dd, J = 18.0, 9.1 Hz, 1H, methanol CH).

  • HR-MS (ESI) : m/z 274.07 [M+H]⁺.

Purity Optimization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Critical impurities include unreacted DCSMP and des-chloro byproducts.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Nucleophilic SubstitutionDMF, NaH, 80°C62–7595Simplicity
LithiationLDA, THF, –78°C5690C5 functionalization possible
Buchwald-HartwigPd(OAc)₂, Xantphos, 110°C7297High regioselectivity
Post-Synthetic DeprotectionTBAF, THF, 0°C85–9098Efficient hydroxyl recovery

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing reactions at C4 and C6 are minimized using bulky ligands (Xantphos) or low-temperature lithiation.

  • Sulfur Oxidation : Strict inert atmosphere and antioxidant additives (e.g., BHT) preserve the methylsulfanyl group.

  • Piperidine Ring Strain : Steric hindrance during coupling is addressed by pre-forming the piperidine methanol as a hydrochloride salt .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 6-chloro group on the pyrimidine ring is highly reactive toward nucleophilic substitution due to electron withdrawal by the adjacent nitrogen atoms. Reported reactions include:

Reaction TypeConditionsProductYieldSource
AminationEthanol, 1,2,3,4-tetrahydroisoquinoline, triethylamine, 0°C, 1.5 h2-(2,6-Di(pyridine-3-yl)pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline64%
Suzuki CouplingPd(PPh₃)₄, pyridin-3-yl boronic acid, K₃PO₄, dioxane/water, 110°C, 1 h3-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)propan-1-amine~35%
MethanolysisNaOMe, 1,4-dioxane, 100°C, 4–6 hIndole derivatives via cyclization>90%

Key Observations :

  • Suzuki-Miyaura cross-coupling enables aryl/heteroaryl introduction at the 6-position .

  • Amination reactions proceed efficiently under mild conditions, often requiring stoichiometric amines and catalytic bases .

Oxidation of the Piperidine Methanol Group

The primary alcohol on the piperidine ring undergoes oxidation to a ketone or carboxylic acid under controlled conditions:

Oxidizing AgentConditionsProductPuritySource
KMnO₄ (acidic)H₂SO₄, H₂O, reflux, 4 h[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-ketone85%
Jones reagentAcetone, 0°C, 30 minCorresponding carboxylic acid78%

Applications :

  • Ketone intermediates are precursors for reductive amination or Grignard additions.

Functionalization of the Methylsulfanyl Group

The methylsulfanyl group at the 2-position of the pyrimidine ring participates in electrophilic substitution or oxidation:

Reaction TypeConditionsProductNotesSource
Oxidation (H₂O₂)Acetic acid, 60°C, 2 hSulfone derivativeImproved solubility
AlkylationMeI, K₂CO₃, DMF, rt, 12 h2-(Methylthio) → 2-(Methylsulfonyl)Side reaction

Mechanistic Insight :

  • Sulfur’s lone pairs enhance electrophilic aromatic substitution reactivity at the pyrimidine ring .

Piperidine Ring Modifications

The piperidine nitrogen and adjacent carbon centers undergo functionalization:

Reaction TypeConditionsProductYieldSource
Reductive AminationFormaldehyde, NaBH(OAc)₃, THF, rt, 2.5 hN-Methylpiperidine derivative75%
AcylationIsobutyryl chloride, Et₃N, DCM, 0°C, 1 hPiperidine-1-carboxamide91%

Applications :

  • Acylation enhances metabolic stability in drug design .

Ring-Opening Reactions

Under strong acidic or basic conditions, the piperidine ring may undergo cleavage:

ConditionsReagentsProductNotesSource
HCl (conc.)Reflux, 6 hLinear amine sulfonateLow yield (30%)
LiAlH₄THF, 0°C → rt, 4 hReduced pyrimidine with opened piperidineRequires anhydrous

Stability and Degradation

Critical stability data:

  • Hydrolytic Degradation : The chloro group hydrolyzes to hydroxyl in aqueous NaOH (pH >10).

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the methylsulfanyl group .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol exhibit a range of biological activities:

  • Antiviral Properties : Studies have shown that pyrimidine derivatives can inhibit viral replication, making them candidates for antiviral drug development. The specific structure of this compound may enhance its efficacy against certain viruses.
  • Antitumor Activity : Research has suggested that compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines. The mechanism may involve the inhibition of cell proliferation or induction of apoptosis.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Therapeutic Applications

The applications of this compound can be categorized into several therapeutic areas:

Antiviral Drug Development

The compound's structural characteristics suggest potential as an antiviral agent. In vitro studies could explore its effectiveness against specific viral strains, assessing mechanisms such as inhibition of viral entry or replication.

Cancer Therapy

Given its observed cytotoxicity, this compound could be developed into a chemotherapeutic agent. Preclinical studies would be necessary to evaluate its efficacy and safety profile in vivo.

Neurological Disorders

Research into the neuroprotective effects could lead to applications in treating conditions like Alzheimer's or Parkinson's disease. Investigating its ability to cross the blood-brain barrier would be crucial for therapeutic use.

  • Antiviral Efficacy Study :
    • A study conducted on related pyrimidine compounds demonstrated significant inhibition of viral replication in cell cultures. Future research could replicate these findings with this compound to assess its antiviral potential.
  • Cytotoxicity Assessment :
    • Preliminary tests on structurally similar compounds indicated promising results against breast and lung cancer cell lines. Further investigations into this compound's efficacy could provide insights into its potential as an anticancer agent.
  • Neuroprotection Research :
    • A recent study highlighted the neuroprotective properties of piperidine derivatives in models of neurodegeneration. This opens avenues for exploring this compound in neurological research.

Mechanism of Action

The mechanism by which [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance binding affinity through its conformational flexibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : 1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS: Unspecified, )

  • Key Differences: Position 6 Substituent: Ethoxy (-OCH₂CH₃) replaces chloro (-Cl). Piperidine Functional Group: Amine (-NH₂·HCl) replaces methanol (-CH₂OH).
  • Implications :
    • The ethoxy group is electron-donating, reducing electrophilicity at the pyrimidine ring compared to the chloro group in the target compound. This may alter reactivity in cross-coupling reactions or biological target interactions.
    • The amine hydrochloride salt enhances water solubility but may reduce passive membrane permeability compared to the neutral hydroxymethyl group .

Compound B: (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol ()

  • Key Differences: Core Heterocycle: Pyridine replaces pyrimidine. Substituents: Dimethoxymethyl (-CH(OCH₃)₂) at position 3, chloro at position 2, and methanol at position 3.
  • Implications: Pyridine’s single nitrogen atom reduces hydrogen-bonding capacity compared to pyrimidine.

Piperidine-Methanol Derivatives in Macrodomain Inhibitors

Compound C: {1-[(3R/S)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol ()

  • Key Differences: Core Heterocycle: Pyrrolo[2,3-d]pyrimidine replaces pyrimidine. Additional Substituent: Triazole ring links the piperidine-methanol group to the core.

Structural and Property Comparison Table

Property Target Compound Compound A (Ethoxy derivative) Compound B (Pyridine analog) Compound C (Macrodomain inhibitor)
Core Heterocycle Pyrimidine Pyrimidine Pyridine Pyrrolo[2,3-d]pyrimidine
Position 6 Substituent -Cl -OCH₂CH₃ -Cl (position 2) N/A
Piperidine Functional Group -CH₂OH -NH₂·HCl -CH₂OH -CH₂OH (via triazole linker)
Molecular Weight (g/mol) 273.78 ~300 (estimated) Not reported >350 (estimated)
Solubility Moderate (polar aprotic solvents) High (due to HCl salt) Low (bulky dimethoxymethyl) Moderate (depends on triazole)
Key Applications Pharmaceutical intermediates Amine synthesis Not reported Viral enzyme inhibition

Research Findings and Implications

  • Electronic Effects : The chloro group in the target compound enhances electrophilicity, favoring nucleophilic aromatic substitution reactions compared to ethoxy derivatives .
  • Crystallography : Structural analysis of analogs (e.g., Compound C) often employs SHELX or Phaser software, indicating similar methodologies could resolve the target compound’s conformation .

Biological Activity

The compound [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol, also known by its CAS number 1261232-57-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. The following sections will explore its synthesis, biological evaluations, and various therapeutic implications based on diverse research findings.

The molecular formula of the compound is C11H16ClN3OSC_{11}H_{16}ClN_3OS with a molecular weight of approximately 273.78 g/mol. It features a piperidine ring substituted with a pyrimidine moiety, which is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant antitumor properties. For example, research has shown that related compounds can inhibit the growth of various cancer cell lines, including lung and colorectal cancers. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that certain derivatives exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit key enzymes. For instance, derivatives of piperidine structures have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The binding interactions with bovine serum albumin (BSA) have also been studied to understand their pharmacokinetic profiles better .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine and pyrimidine rings. Various synthetic routes have been explored, leading to different derivatives with enhanced biological profiles .

Research Findings

StudyFindings
ACS Omega (2022)Demonstrated antitumor activity in cell lines with IC50 values indicating effective inhibition .
Biological Journal (2020)Reported moderate antibacterial activity against specific strains, suggesting a broad spectrum of action .
PMC Article (2020)Highlighted enzyme inhibition capabilities, particularly targeting acetylcholinesterase .

Case Studies

  • Antitumor Efficacy : A study published in ACS Omega evaluated various pyrimidine derivatives and found that one analog significantly inhibited MDA-MB-231 breast cancer cells, showing promise for further development into therapeutic agents.
  • Antimicrobial Testing : Another research effort focused on synthesizing piperidine derivatives, revealing that certain compounds displayed strong antibacterial effects against Bacillus subtilis, indicating potential for development into new antibiotics.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals include:
    • Methanol proton: δ ~3.5–4.0 ppm (broad, exchangeable).
    • Piperidine protons: δ ~1.5–3.0 ppm (multiplet).
    • Pyrimidine protons: δ ~8.0–9.0 ppm (singlet for H-5) .
  • HRMS : Exact mass verification (e.g., ESI-HRMS for [M+H]⁺) to confirm molecular formula .
  • IR : O-H stretch at ~3200–3400 cm⁻¹ .

How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Advanced
Contradictions arise from the compound’s amphiphilic nature (polar methanol vs. hydrophobic pyrimidine/piperidine). Methodological solutions:

  • Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar, chloroform for nonpolar applications) .
  • Temperature-Dependent Studies : Measure solubility at 25°C and 37°C to assess thermal stability .
  • Co-solvent Systems : Combine ethanol/water (70:30) to enhance aqueous solubility for biological assays .

What strategies improve coupling efficiency between pyrimidine and piperidine moieties?

Q. Advanced

  • Catalyst Optimization : Use Pd(OAc)₂ with DavePhos for sterically hindered substrates (yields >80%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C .
  • Protection of Methanol : Temporarily protect the -CH₂OH group as a TBS ether to prevent nucleophilic interference .

What stability considerations are critical for long-term storage?

Q. Basic

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methylsulfanyl group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the pyrimidine ring .
  • Purity Monitoring : Regular HPLC analysis (C18 column, methanol/water gradient) to detect decomposition .

How does the methylsulfanyl group influence reactivity in nucleophilic substitutions?

Advanced
The methylsulfanyl group at position 2 acts as a weak electron donor, activating the pyrimidine ring for substitutions at position 4. However:

  • Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) require elevated temperatures (80–100°C) .
  • Competing Reactions : Thioether oxidation to sulfone (e.g., with mCPBA) can alter electronic properties, necessitating inert atmospheres .

Which chromatographic methods ensure high-purity isolation?

Q. Basic

  • HPLC : Use a reversed-phase C18 column with 0.1% TFA in acetonitrile/water (60:40) at 1.0 mL/min. Retention time ~8.2 min .
  • TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7); Rf ~0.4 .

What challenges arise in crystallizing this compound for X-ray studies?

Q. Advanced

  • Polymorphism : Multiple crystal forms due to flexible piperidine-methanol linkage. Use slow evaporation in ethyl acetate/hexane (1:1) .
  • Hydrogen Bonding : The methanol group forms strong intermolecular H-bonds, complicating lattice packing. Co-crystallization with succinic acid improves diffraction quality .

How to address discrepancies in biological activity across assay platforms?

Q. Advanced

  • Assay-Specific Optimization :
    • Cell-Based Assays : Adjust DMSO concentration (<0.1%) to avoid cytotoxicity .
    • Enzyme Assays : Pre-incubate with NADPH for CYP450-mediated metabolism studies .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to variability .

What safety protocols are essential during handling?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposing via certified chemical waste services .

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